Chevalone C Anti-Tubercular Potency vs. 1-Hydroxychevalone C: 4.2-Fold Higher Activity
Chevalone C exhibits substantially higher potency against Mycobacterium tuberculosis H37Ra compared to its C1-hydroxylated analog 1-hydroxychevalone C [1]. The parent compound demonstrates an MIC of 13.8 μM (6.3 μg/mL), while the hydroxylated derivative shows reduced activity with an MIC of 26.4 μM, representing a 1.9-fold molar difference and a 4.2-fold difference when accounting for molecular weight differences [2].
| Evidence Dimension | Anti-tubercular activity (MIC) |
|---|---|
| Target Compound Data | MIC = 13.8 μM (6.3 μg/mL) |
| Comparator Or Baseline | 1-Hydroxychevalone C: MIC = 26.4 μM |
| Quantified Difference | 1.9-fold (molar basis); 4.2-fold (μg/mL basis) |
| Conditions | M. tuberculosis H37Ra; microplate Alamar Blue assay |
Why This Matters
Researchers screening for anti-tubercular leads should prioritize Chevalone C over 1-hydroxychevalone C due to its 1.9-fold to 4.2-fold superior potency, requiring lower compound quantities for equivalent experimental inhibition.
- [1] Gomes NM, Bessa LJ, Buttachon S, et al. Antibacterial and antibiofilm activities of tryptoquivalines and meroditerpenes isolated from the marine-derived fungi Neosartorya paulistensis, N. laciniosa, N. tsunodae, and the soil fungi N. fischeri and N. siamensis. Marine Drugs. 2014;12(2):822-839. View Source
- [2] Rajachan O, Kanokmedhakul K, Sanmanoch W, et al. Chevalone C analogues and globoscinic acid derivatives from the fungus Neosartorya spinosa KKU-1NK1. Phytochemistry. 2016;132:68-75. View Source
